![molecular formula C16H9ClF3N3S2 B2372777 2-{[3-Cloro-5-(trifluorometil)-2-piridinil]sulfanil}-4-[2-(2-tienil)vinil]pirimidina CAS No. 339278-44-3](/img/structure/B2372777.png)
2-{[3-Cloro-5-(trifluorometil)-2-piridinil]sulfanil}-4-[2-(2-tienil)vinil]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a thienylvinyl group and a pyridinylsulfanyl group
Aplicaciones Científicas De Investigación
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For instance, many trifluoromethylpyridine derivatives are used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . The combination of the fluorine atom’s unique properties and the pyridine moiety’s unique characteristics often contributes to the biological activities of these compounds .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses . For example, many trifluoromethylpyridine derivatives can be harmful if inhaled, in contact with skin, or if swallowed . They may also cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective gloves, protective clothing, eye protection, and face protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridinylsulfanyl Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable thiol reagent under basic conditions to form the pyridinylsulfanyl intermediate.
Vinylation of the Pyrimidine Ring: The pyrimidine ring is then functionalized with a thienylvinyl group through a Heck coupling reaction, using a palladium catalyst and appropriate ligands.
Final Coupling: The pyridinylsulfanyl intermediate is coupled with the vinylated pyrimidine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridinyl or pyrimidine rings using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine or pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine is unique due to the presence of both a pyridinylsulfanyl and a thienylvinyl group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in research and industry.
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4-[(E)-2-thiophen-2-ylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3S2/c17-13-8-10(16(18,19)20)9-22-14(13)25-15-21-6-5-11(23-15)3-4-12-2-1-7-24-12/h1-9H/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIYHJVOSCHXGG-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NC(=NC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
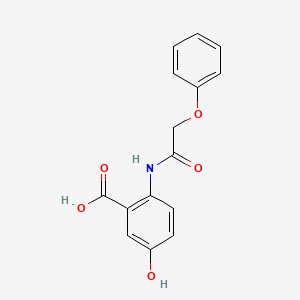
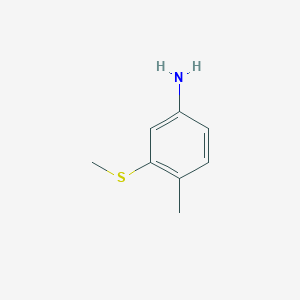
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
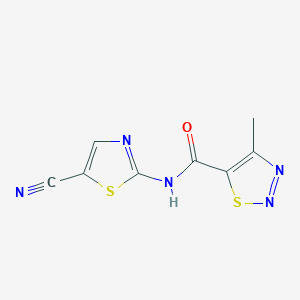
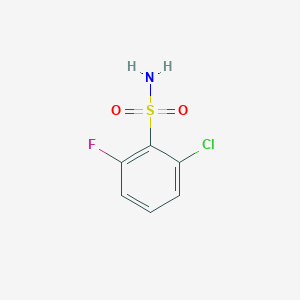
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
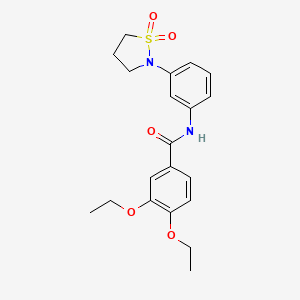
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)
